
Butanoic acid, (1S)-1-phenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, (1S)-1-phenylethyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is derived from butanoic acid and (1S)-1-phenylethanol. It is characterized by its unique chemical structure, which contributes to its distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (1S)-1-phenylethyl ester typically involves the esterification reaction between butanoic acid and (1S)-1-phenylethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+(1S)-1-phenylethanol→Butanoic acid, (1S)-1-phenylethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, (1S)-1-phenylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and (1S)-1-phenylethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Butanoic acid and (1S)-1-phenylethanol.
Reduction: Butanol and (1S)-1-phenylethanol.
Transesterification: New ester and alcohol depending on the reacting alcohol.
Applications De Recherche Scientifique
Butanoic acid, (1S)-1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of butanoic acid, (1S)-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular functions and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, ethyl ester: Similar ester with a different alcohol component.
Butanoic acid, methyl ester: Another ester with a different alcohol component.
Phenylacetic acid, (1S)-1-phenylethyl ester: Similar ester with a different acid component.
Uniqueness
Butanoic acid, (1S)-1-phenylethyl ester is unique due to its specific combination of butanoic acid and (1S)-1-phenylethanol, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in biological systems and contributes to its characteristic aroma, making it valuable in various applications.
Propriétés
Numéro CAS |
161024-76-6 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
[(1S)-1-phenylethyl] butanoate |
InChI |
InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
GGKADXREVJTZMF-JTQLQIEISA-N |
SMILES isomérique |
CCCC(=O)O[C@@H](C)C1=CC=CC=C1 |
SMILES canonique |
CCCC(=O)OC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


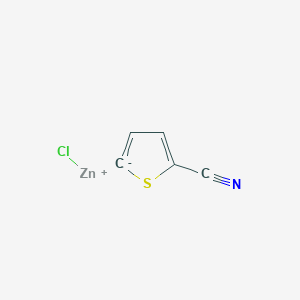
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
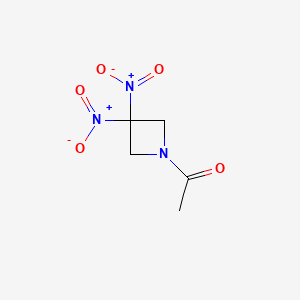
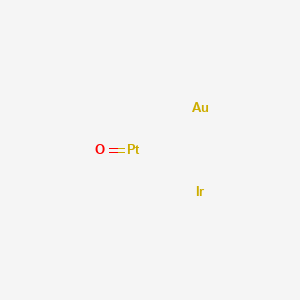
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
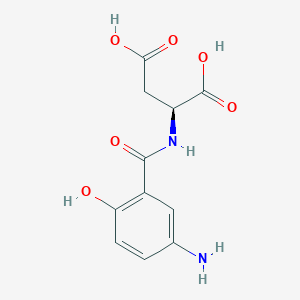
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
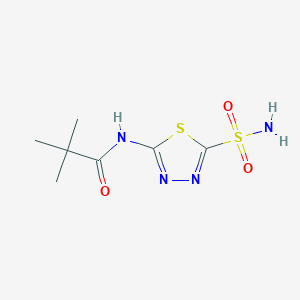
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)


